molecular formula C16H17BrN4O3S B11992486 7-(3-bromobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-(3-bromobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11992486
M. Wt: 425.3 g/mol
InChI Key: DNPBBPDNGYCTFN-UHFFFAOYSA-N
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Description

7-(3-bromobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a bromobenzyl group, a hydroxypropylsulfanyl group, and a methyl group attached to a purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-bromobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl bromide, 2-hydroxypropyl mercaptan, and 3-methylxanthine.

    Formation of Intermediate: The first step involves the reaction of 3-bromobenzyl bromide with 2-hydroxypropyl mercaptan in the presence of a base such as sodium hydroxide to form the intermediate 3-bromobenzyl-2-hydroxypropyl sulfide.

    Cyclization: The intermediate is then reacted with 3-methylxanthine under acidic conditions to induce cyclization, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(3-bromobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and clinical trials.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3-bromobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(3-chlorobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(3-fluorobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-(3-bromobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in the presence of the bromobenzyl group This group imparts distinct chemical and biological properties, such as increased reactivity in substitution reactions and potential interactions with biological targets

Properties

Molecular Formula

C16H17BrN4O3S

Molecular Weight

425.3 g/mol

IUPAC Name

7-[(3-bromophenyl)methyl]-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C16H17BrN4O3S/c1-9(22)8-25-16-18-13-12(14(23)19-15(24)20(13)2)21(16)7-10-4-3-5-11(17)6-10/h3-6,9,22H,7-8H2,1-2H3,(H,19,23,24)

InChI Key

DNPBBPDNGYCTFN-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C)O

Origin of Product

United States

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